2-Fluorobutane chemical and physical properties
2-Fluorobutane chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and reactivity of 2-fluorobutane. The information is intended for use by professionals in research, scientific, and drug development fields.
Core Chemical Identity
2-Fluorobutane is a fluorinated alkane with the chemical formula C₄H₉F.[1] It is a colorless liquid at room temperature.[1][2] Due to the chiral center at the second carbon atom, 2-fluorobutane exists as two enantiomers: (R)-2-fluorobutane and (S)-2-fluorobutane.[1]
| Identifier | Value | Reference |
| IUPAC Name | 2-fluorobutane | [3] |
| CAS Number | 359-01-3 | [2][3][4] |
| Molecular Formula | C₄H₉F | [1][2][3][4] |
| Molecular Weight | 76.11 g/mol | [1][3][4][5] |
| Canonical SMILES | CCC(C)F | [1][3][5] |
| InChI | InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3 | [1][3][4][5] |
| InChI Key | IXHWZHXLJJPXIS-UHFFFAOYSA-N | [1][3][5] |
Physical and Thermodynamic Properties
2-Fluorobutane is a volatile compound with a low boiling point.[6] Its physical state under standard conditions is a liquid.[2]
Table of Physical Properties:
| Property | Value | Unit | Reference |
|---|---|---|---|
| Melting Point | -121.4 | °C | [2][4] |
| Boiling Point | 25.1 | °C | [2][7] |
| Density | 0.7560 | g/cm³ | [4] |
| Refractive Index | 1.3300 - 1.337 | [4][7] |
| Vapor Pressure | 757 | mmHg at 25°C |[4] |
Table of Thermodynamic Properties:
| Property | Value | Unit | Source |
|---|---|---|---|
| Enthalpy of Formation (ΔfH°gas) | -327.28 | kJ/mol | Joback Calculated[5] |
| Enthalpy of Vaporization (ΔvapH°) | 23.29 | kJ/mol | Joback Calculated[5] |
| Enthalpy of Fusion (ΔfusH°) | 5.67 | kJ/mol | Joback Calculated[5] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -214.45 | kJ/mol | Joback Calculated[5] |
| Ideal Gas Heat Capacity (Cp,gas) | Data available | J/mol×K | [5] |
| Critical Temperature (Tc) | 445.48 | K | Joback Calculated[5] |
| Critical Pressure (Pc) | 3722.56 | kPa | Joback Calculated[5] |
Solubility: 2-Fluorobutane is soluble in various organic solvents such as ethanol (B145695), diethyl ether, and chloroform, but it is insoluble in water.[1] This property makes it useful for the separation and extraction of non-polar compounds from aqueous solutions.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 2-fluorobutane.
-
Infrared (IR) and Raman Spectroscopy : The infrared spectra (3500-50 cm⁻¹) of gaseous and solid 2-fluorobutane, as well as the Raman spectrum (3500-50 cm⁻¹) of the liquid, have been recorded.[8] These studies, combined with variable temperature analyses, have identified three stable conformers (Me-trans, F-trans, and H-trans).[8] The Me-trans conformer is the most stable form.[8] A complete vibrational assignment for the Me-trans conformer has been proposed based on these spectroscopic results and ab initio calculations.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹⁹F-NMR are used to identify the structure of 2-fluorobutane.[9] For 2-chlorobutane (B165301), a similar molecule, the ¹H-NMR spectrum shows four distinct proton environments, which aligns with its structure.[10] A similar pattern would be expected for 2-fluorobutane.
-
Mass Spectrometry (MS) : Mass spectra of fluorocarbons are notably different from their hydrocarbon analogs.[11] In perfluoroparaffins, the most abundant ion is typically CF₃⁺, and the molecular ion peak is often small or absent.[11]
Experimental Protocols
Synthesis of 2-Fluorobutane from 2-Butanol (B46777)
A common method for synthesizing 2-fluorobutane is from 2-butanol.[1]
Protocol:
-
Reactants : 2-butanol, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and methanesulfonyl fluoride (B91410).[9]
-
Procedure :
-
A 300 ml glass reactor is equipped with a stirring bar, dropping funnel, thermometer, and a collection receiver.[9]
-
56.7 g of 2-butanol and 85.3 g of DBU are placed in the reactor.[9]
-
The reactor is set to a nitrogen atmosphere and heated to 60°C.[9]
-
Once the internal temperature stabilizes, 50 g of methanesulfonyl fluoride is added dropwise over approximately 1 hour.[9]
-
After the addition is complete, the reaction is continued at 60°C for another 5 hours.[9]
-
The temperature is then increased to 100°C, and the reaction continues for 1 more hour.[9]
-
During this time, the distilled organic component, 2-fluorobutane, is collected in a receiver cooled in a dry ice-ethanol bath.[9]
-
-
Yield : This method has been reported to yield 27.6 g of 2-fluorobutane (71.2% yield with respect to methanesulfonyl fluoride).[9]
-
Confirmation : The structure of the product is identified using ¹H-NMR and ¹⁹F-NMR spectroscopy.[9]
Other Synthesis Methods:
-
Halogenation of Butane (B89635) : Direct halogenation using fluorine gas can produce 2-fluorobutane, though it may result in a mixture of products.[1]
-
Electrophilic Fluorination : This technique can be used to introduce a fluorine atom at the desired position on the butane chain.[1]
Purification Protocol:
-
Fractional Distillation : This is the primary method for purifying 2-fluorobutane.[1] Initial stages remove high-boiling impurities and unreacted materials.[1] Subsequent stages focus on separating 2-fluorobutane from butene isomers.[1]
-
Enhanced Separation : The efficiency of distillation can be improved by using polar solvents like water or ethanol as entraining agents, which can form azeotropic mixtures with impurities.[1]
Chemical Reactivity and Applications
The strong carbon-fluorine (C-F) bond significantly influences the reactivity of 2-fluorobutane.
-
Nucleophilic Substitution : The fluoride ion is a poor leaving group due to the high C-F bond strength.[12][13] Consequently, 2-fluorobutane reacts slower in nucleophilic substitution reactions compared to 2-bromobutane.[14]
-
Elimination Reactions : When reacting with a strong base like sodium ethoxide, an E2 elimination is expected.[12] However, due to the poor leaving ability of fluorine, this reaction is very difficult and does not proceed to a significant extent under typical conditions.[12] Some sources suggest that with a poor leaving group, an E1cB elimination mechanism might take place.[13]
Logical Relationship Diagram for 2-Fluorobutane
Caption: Logical overview of 2-Fluorobutane's properties and uses.
Applications:
-
Chemical Production : It serves as a raw material in the synthesis of various chemical compounds, including pharmaceuticals and pesticides.[4]
-
Solvent and Reference Compound : Its solubility profile and wide liquid temperature range make it a useful solvent and reference compound in diverse research settings.[1]
-
Chiral Research : The enantiomeric forms of 2-fluorobutane are valuable tools in research related to chirality, which is a critical concept in drug development.[1]
-
Refrigerant : 2-Fluorobutane is used as a refrigerant in air conditioning systems.[4] However, it is also recognized as a greenhouse gas, and its use is regulated.[4]
Safety and Handling
Proper safety precautions must be observed when handling 2-fluorobutane.
-
General Precautions : Handle in a well-ventilated area or under a chemical fume hood.[15][16] Avoid contact with skin and eyes, and do not breathe vapors or mists.[15][16][17] Keep away from heat, sparks, open flames, and other ignition sources.[16][18][19] Use non-sparking tools and explosion-proof equipment.[16][17][18]
-
Personal Protective Equipment (PPE) :
-
Environmental Precautions : Prevent leakage or spillage from entering drains.[15][19] Discharge into the environment should be avoided.[15]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[19] Containers should be protected from sunlight and not exposed to temperatures exceeding 52°C (125°F).[18]
References
- 1. Buy 2-Fluorobutane | 359-01-3 [smolecule.com]
- 2. 2-fluorobutane [chemister.ru]
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- 4. lookchem.com [lookchem.com]
- 5. Butane, 2-fluoro- (CAS 359-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-fluorobutane [stenutz.eu]
- 8. Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of 2-fluorobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-FLUOROBUTANE synthesis - chemicalbook [chemicalbook.com]
- 10. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Question: What is the product formed when 2-fluorobutane reacts with sod.. [askfilo.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Solved For the reactions shown below, which occurs at a | Chegg.com [chegg.com]
- 15. 2-FLUOROBUTANE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 16. fishersci.com [fishersci.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. airgas.com [airgas.com]
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